molecular formula C5H6N2O B3329231 5-Oxopyrrolidine-2-carbonitrile CAS No. 5626-50-6

5-Oxopyrrolidine-2-carbonitrile

Cat. No. B3329231
CAS RN: 5626-50-6
M. Wt: 110.11 g/mol
InChI Key: HHSPIXLTIXUWAU-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-2-carbonitrile is a chemical compound . It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of derivatives of this compound can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . A diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structures of compounds differ in the formation of various types of hydrogen bonds .


Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Sorption and Environmental Applications

  • Sorption of Divalent Metal Ions from Aqueous Solution by Carbon Nanotubes : Research indicates that carbon nanotubes (CNTs), after surface oxidation, show significant potential in sorbing divalent metal ions (e.g., Cd^2+, Cu^2+, Ni^2+, Pb^2+, Zn^2+) from aqueous solutions. The process parameters such as CNT characterizations (surface area, pore size, sorbent mass, surface acidity), solution properties (ionic strength, pH, initial sorbate concentration, temperature), and competition for sorption sites by multiple metal ions greatly influence the sorption capacity. The findings suggest potential environmental protection applications for oxidized CNTs in treating water and wastewater contaminated with divalent metal ions (Srivastava, 2013).

Drug Discovery and Medicinal Chemistry

  • Pyrrolidine in Drug Discovery : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry due to its versatility in exploring pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage. Research encompasses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The review discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds, highlighting the utility of pyrrolidine and its derivatives in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Advanced Materials and Nanotechnology

  • Carbon-based Solid Acids for Green Chemistry : Carbon materials, including carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, are highlighted for their role in green chemistry. Mesoporosity in these materials plays a crucial role in catalysis, suggesting their potential in transforming bulk materials into valuable products. The review underlines the synthesis, properties, and applications of carbon solid acids, reflecting on their importance in sustainable and environmentally friendly chemical processes (Mahajan & Gupta, 2019).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also mentions that the product and empty container should be kept away from heat and sources of ignition .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-oxopyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-4-1-2-5(8)7-4/h4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSPIXLTIXUWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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